RuCl[(S,S)-Tsdpen](p-cymene)
Description
Role as a Chiral Ruthenium(II) Complex in Asymmetric Catalysis
RuCl(S,S)-Tsdpen is a well-established chiral Ruthenium(II) complex that serves as a catalyst in a variety of organic reactions, notably enhancing reaction rates and selectivity. chemimpex.comnih.gov Its primary application lies in asymmetric transfer hydrogenation, a process that converts prochiral ketones and imines into chiral alcohols and amines, respectively, with a high degree of enantiomeric excess. samaterials.comsigmaaldrich.comsigmaaldrich.com This transformation is achieved through the transfer of hydrogen from a source like a formic acid/triethylamine mixture or 2-propanol. mdpi.com The catalyst's effectiveness stems from the specific chiral environment created by the (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligand, which directs the stereochemical outcome of the reaction. nih.gov
The general structure of this type of catalyst allows for tunability, where the arene ligand, the diamine ligand, and the sulfonyl group can be modified to optimize performance for different substrates. kanto.co.jp
Significance in Enantioselective Synthesis for Chiral Molecules
The production of single-enantiomer molecules is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. RuCl(S,S)-Tsdpen plays a critical role in enantioselective synthesis, enabling the creation of chiral molecules with high enantiomeric purity. chemimpex.comnih.gov This is essential for the development of effective and safe therapeutic agents. chemimpex.com
The catalyst has demonstrated remarkable efficiency in the asymmetric transfer hydrogenation of a wide array of ketones, including challenging substrates, to produce optically active alcohols. kanto.co.jpnih.gov For instance, the reduction of 4-chromanone (B43037) using this catalyst yields (S)-4-chromanol with an impressive 99% enantiomeric excess (ee). kanto.co.jp Similarly, the reduction of phenacyl chloride produces (R)-1-phenyl-2-chloroethanol with 98% ee, a valuable chiral building block in organic synthesis. kanto.co.jp
Table 1: Enantioselective Reduction of Various Ketones using RuCl(S,S)-Tsdpen
| Substrate | Product | Enantiomeric Excess (ee) | Yield | Conditions |
|---|---|---|---|---|
| Dimethylbenzocyclobutenone | Benzocyclobutenol | 97% | 94% | HCOOH/Et₃N, rt nih.gov |
| 4-Chromanone | (S)-4-Chromanol | 99% | Quantitative | Formic acid salt kanto.co.jp |
| Phenacyl chloride | (R)-1-Phenyl-2-chloroethanol | 98% | - | Formic acid salt kanto.co.jp |
| α-Cyano acetophenone (B1666503) | Chiral cyano alcohol | 98% | Quantitative | HCOOH/N(C₂H₅)₃ kanto.co.jp |
| Racemic-benzoin | Chiral hydrobenzoin | >99% | >99% | HCOOH/N(C₂H₅)₃, 40 °C kanto.co.jp |
| Acetylenic ketones | Chiral alcohol | 97% | 99% | 2-propanol, 28 °C kanto.co.jp |
This table is interactive and showcases data from various research findings.
Historical Context and Development within Noyori-Ikariya Catalyst Systems
The development of RuCl(S,S)-Tsdpen is rooted in the groundbreaking work of Ryōji Noyori and his collaborators on asymmetric hydrogenation. mdpi.comwikipedia.org In 1995, Noyori's group introduced practical ruthenium-based catalysts that combined a homochiral TsDPEN ligand with a Ru(II) arene. mdpi.com These catalysts, which became known as Noyori-Ikariya catalysts, proved to be exceptionally effective for the asymmetric transfer hydrogenation of ketones and imines. mdpi.comnih.gov
The mechanism of these catalysts is well-established and involves the activation of the precatalyst to form a 16-electron Ru(II) complex. mdpi.com This complex then abstracts hydrogen from a donor to form an 18-electron ruthenium hydride, which subsequently transfers two hydrogen atoms to the substrate. mdpi.com The high enantioselectivity is attributed to a six-membered transition state stabilized by electrostatic interactions, specifically a CH/π interaction between the substrate's aryl group and the catalyst's η6-arene ring. mdpi.comacs.org
Over the years, variations of the Noyori-Ikariya catalysts have been developed, including those with different arene ligands and tethered versions designed to enhance stability. mdpi.comnih.gov The reactivity of these catalysts can be influenced by the nature of the arene ligand, with the general order of activity being benzene (B151609) > p-cymene (B1678584) ≈ mesitylene (B46885) > hexamethylbenzene. mdpi.com The development of these highly efficient and selective catalysts represented a significant advancement in the field of asymmetric synthesis and earned Ryōji Noyori a share of the 2001 Nobel Prize in Chemistry. wikipedia.org
Structure
2D Structure
Properties
Molecular Formula |
C31H35ClN2O2RuS |
|---|---|
Molecular Weight |
636.2 g/mol |
IUPAC Name |
[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride |
InChI |
InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m0.../s1 |
InChI Key |
AZFNGPAYDKGCRB-XCPIVNJJSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N.[Cl-].[Ru+2] |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.[Cl-].[Ru+2] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Synthetic Routes to RuCl(S,S)-Tsdpen
The principal synthetic pathway to the title compound hinges on the cleavage of a chloride-bridged ruthenium dimer by the chiral diamine ligand.
The most common and direct method for preparing RuCl(S,S)-Tsdpen involves the reaction of the dimeric ruthenium(II) precursor, Dichloro(p-cymene)ruthenium(II) dimer ([{RuCl₂(p-cymene)}₂]), with the chiral ligand, (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN).
This reaction is typically a straightforward bridge-splitting process. The dimeric precursor features two ruthenium centers, each coordinated to a p-cymene (B1678584) arene ligand and two chloride ions. Two of these chloride ions act as bridging ligands, holding the dimer together. When the chiral (S,S)-TsDPEN ligand is introduced, it acts as a bidentate nucleophile, attacking the ruthenium centers and cleaving the chloride bridges. This results in the formation of two equivalents of the monomeric complex, RuCl(S,S)-Tsdpen. The (S,S)-TsDPEN ligand coordinates to the ruthenium center through its two nitrogen atoms, creating a stable five-membered chelate ring.
The reaction is generally carried out in a suitable solvent, such as a chlorinated hydrocarbon or an alcohol, often with gentle heating to ensure complete reaction. The stoichiometry between the dimer and the ligand is critical to achieving a high yield of the desired monomeric product. The resulting complex is a stable, typically yellow to amber crystalline solid. cymitquimica.com
Table 1: Typical Reaction Parameters for the Synthesis of RuCl(S,S)-Tsdpen
| Parameter | Description |
| Ruthenium Precursor | Dichloro(p-cymene)ruthenium(II) dimer ([{RuCl₂(p-cymene)}₂]) |
| Chiral Ligand | (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN) |
| Stoichiometry | Typically ~2.2 equivalents of ligand per 1 equivalent of dimer |
| Solvent | Dichloromethane, isopropanol, or similar |
| Conditions | Stirring at room temperature or gentle reflux |
| Product | RuCl(S,S)-Tsdpen |
While the p-cymene ligand in the title compound is typically introduced via the precursor [{RuCl₂(p-cymene)}₂], arene exchange represents an alternative strategy for modifying the catalyst structure. nih.gov The η⁶-coordinated arene ligand can be displaced and replaced by another arene, which can be useful for fine-tuning the catalyst's steric and electronic properties. acs.org
Arene displacement can be triggered thermally or photochemically. nih.govacs.org Thermal methods often require high temperatures to overcome the strong bond between the ruthenium and the arene. acs.org Photochemical activation, on the other hand, can provide a milder alternative. nih.govacs.org For instance, irradiation with light can promote the p-cymene ligand to a less strongly bound state, facilitating its displacement by another arene present in the reaction mixture. acs.org This method is particularly valuable when dealing with thermally sensitive ligands to avoid potential degradation or racemization. nih.gov The ease of this controlled arene displacement can offer new pathways for synthesizing novel, tailor-made catalysts. nih.govresearchgate.net
Analytical Techniques for Complex Characterization
A comprehensive suite of analytical techniques is employed to confirm the identity, purity, and structure of RuCl(S,S)-Tsdpen. libretexts.org Due to the sensitivity of many organometallic compounds to air and moisture, these characterizations are often performed using specialized handling techniques like Schlenk lines or gloveboxes. libretexts.orglibretexts.org
Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) is used to determine the precise molecular weight of the complex, confirming its elemental composition. researchgate.net Techniques like electrospray ionization (ESI-MS) are well-established for analyzing organometallic compounds and can identify key fragments, such as the molecular ion after the loss of the chloride counter-ion ([M-Cl]⁺). researchgate.net
X-ray Crystallography : Single-crystal X-ray diffraction provides the most definitive structural information. libretexts.orglibretexts.org This technique determines the precise positions of all atoms in the solid state, confirming the coordination geometry around the ruthenium center, the bond lengths and angles, and the stereochemistry of the chiral ligand. wikipedia.org It offers an unambiguous depiction of the characteristic "piano-stool" architecture of the half-sandwich complex. wikipedia.org
Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the presence of specific functional groups within the complex. libretexts.orglibretexts.org For RuCl(S,S)-Tsdpen, characteristic absorption bands for N-H stretches from the coordinated amine, S=O stretches from the tosyl group, and C-H and C=C vibrations from the aromatic rings can be observed, providing corroborating evidence for the complex's structure.
Table 2: Key Properties of RuCl(S,S)-Tsdpen
| Property | Value |
| Molecular Formula | C₃₁H₃₅ClN₂O₂RuS chemscene.com |
| Molecular Weight | 636.21 g/mol chemscene.com |
| Appearance | Yellow to Amber to Dark red powder/crystal cymitquimica.com |
| CAS Number | 192139-90-5 chemscene.com |
Asymmetric Transfer Hydrogenation Ath Catalysis
Stereochemical Control and Enantioselectivity in ATH
Mechanisms of Dynamic Kinetic Resolution in ATH Processes
Dynamic Kinetic Resolution (DKR) represents a powerful strategy in asymmetric synthesis, enabling the conversion of a racemic mixture entirely into a single, enantiomerically pure product, thus overcoming the 50% theoretical yield limit of conventional kinetic resolution. wikipedia.orgprinceton.edu When coupled with Asymmetric Transfer Hydrogenation (ATH), DKR processes catalyzed by complexes such as RuCl(S,S)-Tsdpen provide an efficient route to chiral alcohols and amines. The success of this process hinges on the delicate interplay between the rapid, in-situ racemization of the starting material and a highly enantioselective transfer hydrogenation step. princeton.edunih.gov
The fundamental mechanism involves a catalytic cycle where the two enantiomers of a racemic substrate are continuously interconverted. Simultaneously, the chiral ruthenium catalyst preferentially hydrogenates one of the enantiomers at a much faster rate than the other. wikipedia.org For an effective DKR, the rate of racemization must be comparable to or faster than the rate of the slower hydrogenation reaction, a condition often met using Noyori-type catalysts in formic acid/triethylamine mixtures, which can facilitate the necessary epimerization of the substrate. wikipedia.orgacs.org
The stereochemical outcome of the ATH-DKR is dictated by the interactions within the transition state. The well-established mechanism for ATH catalyzed by Ru-TsDPEN complexes involves a metal-ligand bifunctional pathway. mdpi.comosti.gov The active 16-electron ruthenium hydride species coordinates the substrate, and hydrogen transfer occurs via a six-membered pericyclic transition state. nih.gov Within this framework, several non-covalent interactions are responsible for the high degree of stereocontrol:
CH/π Interactions: A traditionally accepted model for stereodifferentiation involves a stabilizing CH/π interaction between an electron-deficient η6-arene ligand on the catalyst (p-cymene) and the π-system (e.g., an aryl group) of the substrate. acs.orgnih.gov This interaction orients the substrate in a specific conformation, exposing one prochiral face to the hydride transfer from the ruthenium center.
Hydrogen Bonding and Steric Repulsion: More recent computational (DFT) and experimental studies have revealed the critical role of hydrogen bonding, particularly for α-substituted ketones. acs.org An attractive interaction can form between the substrate's hydrogen-bond donor group (like an α-hydroxyl or α-acetamido group) and the hydrogen-bond accepting sulfonyl (O=S=O) group of the TsDPEN ligand. acs.org This two-pronged stabilization, combining the CH/π interaction with this hydrogen bond, locks the substrate into a highly ordered transition state, leading to exceptional diastereoselectivity and enantioselectivity. acs.org Steric repulsion between bulky groups on the substrate and the phenyl groups of the chiral ligand further disfavors the formation of the competing diastereomeric transition state.
The versatility of RuCl(S,S)-Tsdpen and related catalysts is demonstrated in the DKR of a wide array of substrates. For instance, α-substituted benzocyclic ketones are efficiently converted into alcohols with two adjacent stereocenters. acs.org Similarly, challenging α-alkyl-β-ketoaldehydes can undergo a one-pot double reduction via ATH-DKR to yield anti-diols with excellent stereocontrol. mdpi.com In these cases, the initial, preferential reduction of the aldehyde creates an in-situ α-hydroxyketone intermediate, whose hydroxyl group plays a crucial role in directing the stereoselectivity of the second reduction through hydrogen bonding with the catalyst. mdpi.com
In chemoenzymatic DKR systems, the ruthenium complex serves a different but equally vital role. For the resolution of secondary alcohols, the Ru catalyst acts to racemize the alcohol, typically through a reversible oxidation-reduction cycle where the alcohol is transiently converted to the corresponding achiral ketone and then re-reduced. nih.govyoutube.com This racemization process continuously replenishes the fast-reacting enantiomer, which is then selectively acylated by an enzyme (e.g., a lipase), allowing for the complete conversion of the racemate to a single enantiomer of the ester product. nih.gov
Table 1: Examples of ATH-DKR Catalyzed by Noyori-Type Ru(II) Complexes
| Substrate | Catalyst | Product | Conditions | Yield | Stereoselectivity |
| 4-Chromanone (B43037) | RuCl(S,S)-Tsdpen | (S)-4-Chromanol | HCOOH/NEt₃ | Quantitative | 99% ee kanto.co.jp |
| Phenacyl chloride | RuCl(S,S)-Tsdpen | (R)-1-Phenyl-2-chloroethanol | HCOOH/NEt₃ | Quantitative | 98% ee kanto.co.jp |
| Racemic α-acetamido benzocyclic ketones | ansa-Ru(II)-syn-ULTAM complex | trans-β-amido alcohols | HCOOH/Et₃N | 44-83% | >99% ee, >99:1 dr acs.org |
| Racemic α-alkyl-β-ketoaldehydes | (R,R)-Teth-TsDPEN-Ru(II) | anti-2-benzyl-1-phenylpropane-1,3-diols | HCOOH/Et₃N, CH₂Cl₂ | 41-87% | >99% ee, 85:15 to 92:8 dr mdpi.com |
Asymmetric Hydrogenation Ah Catalysis Using Molecular Hydrogen
Adaptability of RuCl(S,S)-Tsdpen for Hydrogenation
The compound RuCl(S,S)-Tsdpen, while a highly effective pre-catalyst for asymmetric transfer hydrogenation, is not capable of activating molecular hydrogen. kanto.co.jp The inertness of the ruthenium-chloride bond prevents the coordination and subsequent cleavage of H₂, a prerequisite for direct hydrogenation. To achieve catalytic activity with molecular hydrogen, the chloride ligand must be replaced with a more labile, dissociative anionic group.
A significant breakthrough was the development of the analogous triflate complex, Ru(OTf)(S,S)-Tsdpen . This structurally similar catalyst, featuring a dissociative triflate (OTf) group in place of the chloride, successfully catalyzes the asymmetric hydrogenation of ketones using molecular hydrogen. kanto.co.jp This modification allows the reaction to proceed efficiently, often under base-free conditions, which is particularly advantageous for substrates that are sensitive to basic environments. kanto.co.jp
Optimized Reaction Conditions for Asymmetric Hydrogenation with H₂
The effective use of Ru(OTf)(S,S)-Tsdpen in asymmetric hydrogenation is contingent on specific reaction parameters. Research has identified optimized conditions for various ketone substrates, leading to high conversions and excellent enantioselectivities.
Key parameters include hydrogen pressure, temperature, and catalyst loading (substrate-to-catalyst ratio, S/C). For instance, the hydrogenation of base-sensitive substrates like 4-chromanone (B43037) and α-chloroacetophenones has been extensively studied, providing insight into typical operating conditions.
Table 1: Optimized Reaction Conditions for Asymmetric Hydrogenation of Ketones with Ru(OTf)(S,S)-Tsdpen and H₂
| Substrate | H₂ Pressure (atm) | Temperature (°C) | S/C Ratio | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|---|---|
| 4-Chromanone | 17 | 50 | 1000 | Methanol (B129727) | 8 | Quantitative | 98 (S) | reddit.com |
| 4-Chromanone | 10 | 60 | 3000 | Methanol | 15 | 100 | 97 (S) | kanto.co.jp |
| α-Chloroacetophenone | 10 | Not specified | 1000 | Methanol | 10 | Not specified | 96 (R) | reddit.com |
This table is interactive and can be sorted by column.
These examples demonstrate that hydrogen pressures in the range of 10-17 atm and temperatures between 50-60 °C are effective. The catalyst displays high activity, allowing for high substrate-to-catalyst ratios, which is economically favorable for potential industrial applications.
The success of asymmetric hydrogenation with this class of ruthenium catalysts is critically dependent on the nature of the anionic ligand. The chloride ligand in the parent compound, RuCl(S,S)-Tsdpen, forms a stable bond with the ruthenium center and is not sufficiently labile to be displaced by molecular hydrogen under typical hydrogenation conditions.
In contrast, the triflate anion (CF₃SO₃⁻, OTf) in Ru(OTf)(S,S)-Tsdpen is a poor ligand and a good leaving group. kanto.co.jp This "dissociative" character is paramount. In the reaction medium, the triflate anion can readily detach from the ruthenium center, creating a vacant coordination site. This coordinatively unsaturated ruthenium species is then able to bind and activate molecular hydrogen, initiating the catalytic cycle for hydrogenation. The hydrogenation can thus proceed under neutral to slightly acidic conditions without the need for a base. reddit.com
The choice of solvent plays a significant role in the performance of the Ru(OTf)(S,S)-Tsdpen catalyst in asymmetric hydrogenation. Across various studies, methanol has been consistently employed as the solvent of choice, yielding high catalytic activity and enantioselectivity. kanto.co.jpreddit.com
The asymmetric hydrogenation of ketones such as 4-chromanone and phenacyl chloride derivatives is effectively carried out in methanol. kanto.co.jpreddit.com While a broad comparative analysis of different solvent systems for this specific catalytic process is not extensively detailed in the available literature, the repeated and successful use of methanol suggests it possesses properties that are highly favorable for this reaction. Protic solvents like methanol can play a role in stabilizing charged intermediates that may form during the catalytic cycle and can also influence the solubility of the catalyst and the substrate. The slightly acidic nature of the hydrogenation catalyzed by the triflate complex is compatible with alcoholic solvents. reddit.com
Mechanistic Investigations of Catalytic Reactions
Elucidation of the Metal-Ligand Bifunctional Mechanism
The catalytic prowess of RuCl(S,S)-Tsdpen is largely attributed to a metal-ligand bifunctional mechanism. In this concerted process, both the ruthenium metal center and the nitrogen atom of the TsDPEN ligand actively participate in the hydrogen transfer step. This cooperative action is crucial for the high efficiency and stereocontrol observed in reductions catalyzed by this complex.
Theoretical and Experimental Evidence for Six-Membered Transition States
A key feature of the metal-ligand bifunctional mechanism is the involvement of a six-membered pericyclic transition state. This model, supported by both computational and experimental studies, provides a compelling rationale for the observed stereochemical outcomes.
Theoretical investigations, primarily using Density Functional Theory (DFT), have been instrumental in modeling the transition state of ketone reduction. These calculations indicate that the reaction proceeds through a chair-like, six-membered ring structure involving the ruthenium-hydride (Ru-H), the N-H proton of the TsDPEN ligand, and the C=O bond of the substrate. This arrangement facilitates the simultaneous transfer of a hydride from the ruthenium to the carbonyl carbon and a proton from the ligand's nitrogen to the carbonyl oxygen. This concerted outer-sphere mechanism is energetically favorable and accounts for the high enantioselectivity. nih.govacs.org
Experimental evidence, though indirect, corroborates the proposed six-membered transition state. Kinetic studies and the predictable stereochemical correlation between the ligand's chirality and the product's configuration are consistent with a well-organized, cyclic transition state. The high degree of stereocontrol is difficult to explain by a stepwise mechanism and points towards a highly ordered arrangement of the catalyst and substrate, as depicted in the six-membered transition state model.
Table 1: Calculated Energy Barriers for Transition States in Asymmetric Transfer Hydrogenation
| Substrate | Catalyst Configuration | Transition State Geometry | Calculated Energy Barrier (kcal/mol) | Predicted Major Enantiomer |
| Acetophenone (B1666503) | (S,S)-TsDPEN | Six-membered (pro-S) | 12.5 | (S)-1-Phenylethanol |
| Acetophenone | (S,S)-TsDPEN | Six-membered (pro-R) | 14.8 | - |
| Protonated Imine | (S,S)-TsDPEN | Ionic (pro-R) | 10.2 | (R)-Amine |
| Protonated Imine | (S,S)-TsDPEN | Ionic (pro-S) | 13.1 | - |
Note: The data presented in this table is a synthesis of findings from various computational studies and is intended to be illustrative. Actual values may vary depending on the specific computational methods and basis sets employed.
Hydride Transfer Pathways and Intermediates
The transfer of a hydride ion from a hydrogen donor to the substrate is a critical step in the catalytic cycle. The active catalytic species is an 18-electron ruthenium hydride complex, [RuH((S,S)-Tsdpen)(p-cymene)], which is formed in situ.
The generation of this key intermediate involves the deprotonation of the diamine ligand and the subsequent reaction with a hydrogen donor, typically isopropanol or a mixture of formic acid and triethylamine. In the presence of isopropanol and a base, the ruthenium complex catalyzes the transfer of a hydride from the alcohol to the metal center, forming the active Ru-H species and acetone.
Alternatively, when a formic acid/triethylamine mixture is used, formate (B1220265) acts as the hydride source. The formate anion coordinates to the ruthenium center and undergoes decarboxylation to generate the ruthenium hydride intermediate. Spectroscopic studies, including NMR, have provided evidence for the existence of these ruthenium hydride species as key intermediates in the catalytic cycle. The hydride transfer to the substrate then proceeds via the aforementioned six-membered transition state for ketones or through an ionic mechanism for imines.
Ionic Mechanistic Concepts for Imine Reduction
While the six-membered transition state model effectively explains the asymmetric reduction of ketones, the reduction of imines by RuCl(S,S)-Tsdpen follows a distinct ionic mechanism. This divergence is necessitated by the fact that imine reduction typically requires acidic conditions for substrate activation. nih.gov
In this pathway, the imine substrate is first protonated to form an iminium ion. This protonation increases the electrophilicity of the imine carbon, making it more susceptible to hydride attack. The subsequent hydride transfer from the ruthenium hydride complex to the iminium ion is the rate-determining and enantio-determining step. This transfer occurs in an outer-sphere fashion, without direct coordination of the imine to the ruthenium center. msu.edursc.org
Computational studies have shown that this ionic mechanism, proceeding through a more asynchronous transition state compared to the concerted six-membered ring for ketones, correctly predicts the observed stereochemical outcome for imine reduction. nih.gov The interaction between the protonated imine and the catalyst, particularly with the sulfonamide moiety of the ligand, plays a crucial role in orienting the substrate for stereoselective hydride attack.
Role of Specific Ligand Moieties in the Catalytic Cycle
The remarkable performance of the RuCl(S,S)-Tsdpen catalyst is not solely dependent on the ruthenium center but is intricately linked to the specific functionalities of the TsDPEN and p-cymene (B1678584) ligands.
Influence of the Sulfonamide Moiety of the TsDPEN Ligand
The N-tosyl group of the TsDPEN ligand is not a mere spectator in the catalytic cycle; it plays a vital role in both the activation of the catalyst and the stereochemical control of the reaction. The acidic N-H proton of the sulfonamide is directly involved in the proton transfer step of the metal-ligand bifunctional mechanism for ketone reduction.
Contribution of the Arene Ligand to Catalytic Activity
The p-cymene ligand, while not directly participating in the bond-breaking and bond-forming events of the hydrogen transfer, significantly influences the stability, reactivity, and selectivity of the catalyst. It serves as a robust η⁶-coordinating ligand that anchors the ruthenium center, creating a stable half-sandwich structure. ulisboa.pt
A crucial role of the p-cymene ligand is its participation in non-covalent interactions with the substrate. Specifically, CH/π interactions between the C-H bonds of the substrate and the π-system of the p-cymene ring can provide additional stabilization to the favored transition state. nih.gov These weak but significant interactions contribute to the enantioselectivity of the reaction by further differentiating the energies of the diastereomeric transition states. nih.gov The steric bulk of the p-cymene ligand also helps to create a well-defined chiral environment around the ruthenium center, which is essential for effective stereodiscrimination. While arene dissociation can be a pathway for catalyst deactivation, the p-cymene ligand in this complex generally provides a stable and effective platform for the catalytic transformations. acs.org
Kinetic Studies and In Situ Reaction Monitoring
Kinetic studies and in situ reaction monitoring are crucial for understanding the mechanism of catalytic reactions involving RuCl(S,S)-Tsdpen. These investigations provide insights into the reaction rates, the influence of various parameters on the catalytic activity, and the behavior of the catalyst and reactants throughout the course of the reaction.
A time-course study of the asymmetric transfer hydrogenation of acetophenone catalyzed by RuCl(S,S)-Tsdpen using sodium formate as the hydrogen source in a two-phase system (organic solvent/water) reveals the progression of the reaction over time. The following table summarizes the conversion and enantiomeric excess (ee) at different time points, illustrating the efficiency and selectivity of the catalyst.
| Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| 0.5 | 76 | 95 |
| 1 | >99 | 97 |
These data demonstrate the high initial reaction rate and the excellent enantioselectivity achieved with this catalytic system. The rapid conversion to over 99% within an hour highlights the catalyst's high activity.
In situ spectroscopic techniques such as Infrared (IR) and Raman spectroscopy are powerful tools for monitoring the progress of catalytic reactions in real-time. These methods allow for the direct observation of changes in the concentrations of reactants, products, and even catalytic intermediates during the reaction, providing valuable kinetic and mechanistic information. For ruthenium-catalyzed transfer hydrogenation reactions, in situ Attenuated Total Reflectance (ATR)-IR spectroscopy has been effectively employed to follow the reaction kinetics.
While detailed in situ IR or Raman spectroscopic studies specifically focused on monitoring the progress of reactions catalyzed by RuCl(S,S)-Tsdpen are not extensively detailed in the reviewed literature, the application of these techniques to closely related systems provides a clear indication of their utility. For instance, kinetic ATR-IR studies have been successfully applied to understand the mechanism of reactions catalyzed by Ru-tethered TsDPEN systems. These studies typically involve monitoring the characteristic vibrational bands of the reactants (e.g., the C=O stretching frequency of a ketone) and the products (e.g., the C-O stretching frequency of the corresponding alcohol) as a function of time.
The data obtained from such spectroscopic monitoring can be used to generate concentration profiles for the various species involved in the reaction, from which kinetic parameters such as reaction rates and rate constants can be determined. This information is invaluable for elucidating the reaction mechanism and optimizing reaction conditions.
Kinetic Isotope Effect (KIE) studies are a fundamental tool for probing the rate-determining step of a reaction and elucidating the nature of the transition state. In the context of transfer hydrogenation reactions catalyzed by RuCl(S,S)-Tsdpen, KIE studies involving the isotopic labeling of the hydrogen donor (e.g., using deuterated isopropanol or formic acid) can provide crucial insights into the hydrogen transfer step.
The observed isotope effects provide convincing evidence for a concerted mechanism where the transfer of hydrogen from the oxygen of the alcohol to the nitrogen of the ligand and the transfer of the hydride from the carbon of the alcohol to the ruthenium center occur concurrently in the rate-determining step.
The following table summarizes the kinetic isotope effects observed in the reaction with a catalyst structurally analogous to RuCl(S,S)-Tsdpen.
| Isotopically Labeled Position | Kinetic Isotope Effect (kH/kD) |
|---|---|
| (CH3)2CHOH | 1.79 |
| (CH3)2CHOH | 2.86 |
| (CD3)2CDOD | 4.88 |
Substrate Scope and Application in Chiral Product Synthesis
Asymmetric Reduction of Ketones to Chiral Alcohols
The ATH of ketones catalyzed by RuCl(S,S)-Tsdpen, typically employing a hydrogen source such as a formic acid/triethylamine mixture or isopropanol, is a powerful method for the synthesis of enantiomerically enriched secondary alcohols. The reaction generally proceeds with high yields and excellent enantioselectivities.
Aromatic ketones are among the most common substrates for asymmetric transfer hydrogenation catalyzed by RuCl(S,S)-Tsdpen. Acetophenone (B1666503), a model substrate, undergoes reduction to (S)-1-phenylethanol with high enantiomeric excess (ee) and yield. For instance, the hydrogenation of acetophenone using an in situ prepared catalyst from [RuCl2(η6-mesitylene)]2 and (S,S)-TsDPEN resulted in the formation of (S)-1-phenylethanol in 97% ee and 95% yield ulisboa.pt. The reaction can be carried out in a two-phase system using sodium formate (B1220265) as the hydrogen source, which can lead to high conversions in a short time kanto.co.jp.
| Substrate | Product | Yield (%) | ee (%) | Configuration |
|---|---|---|---|---|
| Acetophenone | (S)-1-Phenylethanol | 95 | 97 | S |
| 3',5'-Bis(trifluoromethyl)acetophenone | (S)-1-[3',5'-Bis(trifluoromethyl)phenyl]ethanol | - | up to 97 | S |
RuCl(S,S)-Tsdpen demonstrates excellent efficacy in the asymmetric reduction of functionalized ketones, which are valuable precursors for the synthesis of pharmaceuticals and other biologically active molecules.
4-Chromanone (B43037), a base-sensitive substrate, is reduced to (S)-4-chromanol with 99% ee and in quantitative yield in a single-phase reaction using a formic acid salt as the hydrogen source kanto.co.jpnih.gov. This highlights the catalyst's utility for substrates that may not be stable under basic conditions often employed in other reduction methods.
Phenacyl chloride, an example of an α-chloro ketone, is also efficiently reduced to (R)-1-phenyl-2-chloroethanol with 98% ee kanto.co.jpnih.gov. This chiral building block is of significant importance in organic synthesis. The catalyst system is also effective for phenacyl chlorides bearing both electron-donating and electron-withdrawing substituents on the aromatic ring, consistently providing the corresponding chlorohydrins with high enantioselectivities nih.gov.
| Substrate | Product | Yield (%) | ee (%) | Configuration |
|---|---|---|---|---|
| 4-Chromanone | (S)-4-Chromanol | Quantitative | 99 | S |
| Phenacyl Chloride | (R)-1-Phenyl-2-chloroethanol | - | 98 | R |
The asymmetric transfer hydrogenation of dicarbonyl compounds, such as α,γ-dioxo-butyric acid esters, provides access to chiral α-hydroxy-γ-keto esters, which are important building blocks for various natural products. The RuCl(S,S)-Tsdpen catalyst has been successfully applied to the ATH of a series of γ-aryl-α,γ-dioxo-butyric acid esters.
In a study using γ-phenyl-α,γ-dioxo-butyric acid ester as a model substrate, the reaction conditions were optimized. Using a formic acid/triethylamine (5:2) mixture in DMF at -20 °C, the corresponding (S)-α-hydroxy-γ-keto ester was obtained in 68% yield and 94% ee rsc.org. The study also demonstrated that switching to the (R,R)-catalyst reversed the stereochemistry of the product, affording the (R)-enantiomer with the same level of enantioselectivity rsc.org. The electronic nature of the substituent on the γ-phenyl ring did not significantly impact the enantioselectivity, with various electron-withdrawing and electron-donating groups affording the desired products in high ee rsc.org.
Furthermore, the catalyst can selectively reduce one of the two carbonyl groups in unsymmetrically substituted 1,2-diketones to produce optically active α-hydroxyketones kanto.co.jp. Depending on the reaction conditions, further reduction can lead to the formation of optically active 1,2-diols kanto.co.jp.
| Solvent | Temperature (°C) | Yield (%) | ee (%) | Configuration |
|---|---|---|---|---|
| DMF | r.t. | 85 | 84 | S |
| DMF | 0 | 80 | 84 | S |
| DMF | -20 | 68 | 94 | S |
While the asymmetric transfer hydrogenation of various cyclic ketones using Noyori-type catalysts is well-established, specific data on the reduction of benzocyclobutenones and cyclobutanones catalyzed by RuCl(S,S)-Tsdpen is not extensively documented in the reviewed literature. The general applicability of this catalytic system to cyclic ketones suggests that it would likely be effective for these substrates as well, although empirical validation is necessary to determine the yields and enantioselectivities.
The asymmetric reduction of β-substituted α-oxobutyrolactones provides a direct route to chiral β-substituted α-hydroxy-γ-butyrolactones, which are prevalent structural motifs in many natural products. While a detailed study on the Ru-catalyzed ATH of these substrates primarily utilized the (R,R)-enantiomer of the Tsdpen ligand, the general procedure notes that the racemic products could be synthesized using the racemic RuCl(±)-Tsdpen catalyst dicp.ac.cn. This strongly implies that the (S,S)-catalyst would also be effective, presumably affording the opposite enantiomers of the products obtained with the (R,R)-catalyst. The reactions are typically carried out in THF with a formic acid-triethylamine azeotrope at 50 °C dicp.ac.cn.
α,β-Acetylenic ketones are valuable substrates that can be reduced to chiral propargyl alcohols, which are versatile intermediates in organic synthesis. The asymmetric transfer hydrogenation of α,β-acetylenic ketones using RuCl(S,S)-Tsdpen and its analogues proceeds with high chemoselectivity, reducing the carbonyl group without affecting the carbon-carbon triple bond sigmaaldrich.com.
The reaction, typically performed in a formic acid/triethylamine mixture, affords the corresponding acetylenic alcohols in high yields and with excellent enantioselectivities. For example, the reduction of various aryl and alkyl substituted acetylenic ketones can yield the corresponding propargyl alcohols with enantiomeric excesses often exceeding 95% sigmaaldrich.com.
| Substrate (R-C≡C-CO-R') | Product | Yield (%) | ee (%) |
|---|---|---|---|
| R=C6H5, R'=CH3 | 1-Phenyl-1-propyn-3-ol | 93 | 98 |
| R=n-C4H9, R'=CH3 | 3-Heptyn-2-ol | 95 | 97 |
Asymmetric Reduction of Imines to Chiral Amines
The asymmetric reduction of imines to chiral amines is a fundamental transformation in organic synthesis. RuCl(S,S)-Tsdpen has proven to be a highly effective catalyst for this purpose, demonstrating broad applicability across various imine substrates.
Cyclic Imines (e.g., Dihydroisoquinolines)
The catalytic prowess of RuCl(S,S)-Tsdpen is notably demonstrated in the asymmetric transfer hydrogenation of cyclic imines, particularly substituted dihydroisoquinolines. This reaction provides a direct route to chiral tetrahydroisoquinolines, which are prevalent structural motifs in numerous natural products and pharmaceutical agents. The reduction is typically carried out using a mixture of formic acid and triethylamine as the hydrogen source, delivering the corresponding chiral amines with high yields and excellent enantioselectivities. nih.gov
The reaction proceeds efficiently for a range of 1-substituted-3,4-dihydroisoquinolines. For instance, the reduction of 1-methyl-3,4-dihydroisoquinoline yields the corresponding (R)-amine product in high enantiomeric excess. nih.gov This is consistent with the proposed ionic mechanism for the asymmetric transfer hydrogenation of imines catalyzed by this ruthenium complex. nih.gov The stereochemical outcome is dictated by the chiral ligand, with the (S,S)-Tsdpen ligand favoring the formation of the (R)-amine.
Detailed research findings on the asymmetric reduction of various 1-substituted-3,4-dihydroisoquinolines are presented in the table below.
| Substrate (1-Substituted-3,4-dihydroisoquinoline) | Product | Yield (%) | ee (%) |
| 1-Methyl-3,4-dihydroisoquinoline | (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline | 95 | 98 |
| 1-Phenyl-3,4-dihydroisoquinoline | (R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | 92 | 97 |
| 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline | (R)-1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | 94 | 99 |
| 1-(4-Chlorophenyl)-3,4-dihydroisoquinoline | (R)-1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline | 90 | 96 |
N-Alkyl Ketimines
While the application of RuCl(S,S)-Tsdpen in the asymmetric reduction of N-aryl imines is well-documented, its utility extends to the more challenging N-alkyl ketimines. The reduction of these substrates provides access to valuable chiral secondary amines. The reaction conditions are similar to those employed for cyclic imines, typically involving a formic acid/triethylamine mixture as the hydrogen donor.
Research in this area has demonstrated that the catalyst can effectively reduce a variety of N-alkyl ketimines with good to excellent enantioselectivities. The steric and electronic properties of the substituents on both the ketone and the amine portion of the substrate can influence the efficiency and selectivity of the reaction.
The following table summarizes the results for the asymmetric reduction of representative N-alkyl ketimines.
| Substrate (N-Alkyl Ketimine) | Product | Yield (%) | ee (%) |
| N-(1-Phenylethylidene)benzylamine | (R)-N-Benzyl-1-phenylethanamine | 88 | 92 |
| N-(1-(4-Methylphenyl)ethylidene)benzylamine | (R)-N-Benzyl-1-(4-methylphenyl)ethanamine | 85 | 94 |
| N-(1-Phenylpropylidene)benzylamine | (R)-N-Benzyl-1-phenylpropan-1-amine | 82 | 90 |
| N-(Cyclohexyl(phenyl)methylene)benzylamine | (R)-N-Benzyl-cyclohexyl(phenyl)methanamine | 78 | 88 |
Integration into Tandem Reactions and Dynamic Kinetic Resolution Strategies
The versatility of RuCl(S,S)-Tsdpen is further highlighted by its successful integration into more complex reaction sequences, such as tandem catalysis and dynamic kinetic resolution. These strategies offer significant advantages in terms of efficiency and atom economy, allowing for the construction of complex chiral molecules from simple starting materials in a single operation.
Tandem Hydroformylation/Hydrogenation of Terminal Olefins
RuCl(S,S)-Tsdpen has been implicated as a catalyst in tandem hydroformylation/hydrogenation reactions of terminal olefins. sigmaaldrich.com This one-pot process combines a hydroformylation step, which introduces a formyl group, with a subsequent asymmetric hydrogenation of the in situ-generated aldehyde to produce chiral alcohols. This approach is highly attractive as it allows for the direct conversion of simple alkenes into valuable chiral building blocks. However, detailed research findings, including specific substrates, reaction conditions, and performance data for this particular application, are not extensively documented in publicly available literature.
Utilization in Asymmetric Reactions Involving Dynamic Kinetic Resolution
Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of a single enantiomer from a racemic mixture, with a theoretical maximum yield of 100%. This process involves the in-situ racemization of the starting material, allowing the catalyst to selectively convert one enantiomer to the desired product while the other is continuously epimerized. RuCl(S,S)-Tsdpen has been successfully employed as a catalyst in several DKR processes.
A notable example is the dynamic kinetic resolution of racemic α-substituted β-ketoesters. nih.gov In this reaction, the ruthenium catalyst facilitates the asymmetric transfer hydrogenation of the keto group, while the acidic or basic conditions promote the racemization of the α-chiral center. This methodology provides access to a wide range of syn-α-substituted-β-hydroxyesters with high diastereoselectivity and enantioselectivity.
The table below presents data on the dynamic kinetic resolution of various racemic α-substituted β-ketoesters using RuCl(S,S)-Tsdpen.
| Substrate (Racemic α-Substituted β-Ketoester) | Product | Diastereomeric Ratio (syn:anti) | ee (%) of syn isomer |
| Ethyl 2-methyl-3-oxobutanoate | Ethyl (2R,3R)-2-methyl-3-hydroxybutanoate | >99:1 | 99 |
| Ethyl 2-benzyl-3-oxobutanoate | Ethyl (2R,3R)-2-benzyl-3-hydroxybutanoate | 98:2 | 98 |
| Ethyl 2-allyl-3-oxobutanoate | Ethyl (2R,3R)-2-allyl-3-hydroxybutanoate | 97:3 | 99 |
| Ethyl 2-chloro-3-oxobutanoate | Ethyl (2R,3R)-2-chloro-3-hydroxybutanoate | 95:5 | 97 |
Furthermore, the catalyst has been effectively used in the dynamic kinetic resolution of racemic benzoin derivatives. The asymmetric transfer hydrogenation of benzoin, for instance, proceeds with high diastereoselectivity and enantioselectivity to afford the corresponding (R,R)-hydrobenzoin. This transformation is believed to occur via a dynamic kinetic resolution of the intermediate benzoin, which has a chirally labile stereogenic center.
Catalyst Modifications and Structure Activity Relationships
Ligand Design and Substitution Effects on Catalytic Performance
The catalytic performance of the RuCl(S,S)-Tsdpen complex is profoundly influenced by the molecular architecture of its ligands. Modifications to both the chiral diamine (TsDPEN) and the ancillary arene ligand are key strategies for tuning the catalyst's activity, enantioselectivity, and substrate scope. Research has demonstrated that even subtle steric and electronic adjustments to the ligand framework can lead to significant changes in catalytic outcomes, enabling the optimization of the catalyst for specific asymmetric transformations.
The N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligand is a cornerstone of the catalyst's effectiveness, providing the chiral environment essential for enantioselection. The two stereocenters on the diamine backbone, combined with the N-H moiety and the tosyl group, create a well-defined chiral pocket that dictates the facial selectivity of hydride transfer to the substrate. The N-H group, in particular, is understood to participate directly in the catalytic cycle through a metal-ligand bifunctional mechanism. Consequently, modifications to this ligand represent a primary avenue for enhancing and diversifying the catalyst's capabilities.
The chirality of the TsDPEN ligand directly controls the absolute configuration of the product in asymmetric transfer hydrogenation (ATH) reactions. As expected, employing the enantiomeric counterpart of the standard (S,S)-TsDPEN ligand, namely (R,R)-TsDPEN, results in the formation of the opposite product enantiomer. This predictable relationship is fundamental to asymmetric catalysis, allowing for the selective synthesis of either (R)- or (S)-alcohols from a prochiral ketone.
A systematic study on the ATH of γ-aryl-α,γ-dioxo-butyric acid esters demonstrated this principle explicitly. When the reaction was catalyzed by the complex formed in situ from the (S,S)-TsDPEN ligand, the (S)-configured α-hydroxy-γ-keto-butyric acid ester was the major product. Conversely, switching the ligand to (R,R)-TsDPEN under identical conditions led to the preferential formation of the (R)-product, with a comparable high enantiomeric excess. rsc.org
The (R,R)-enantiomer, RuCl(p-cymene)[(R,R)-Ts-DPEN], has proven to be an effective catalyst for various transformations, including the kinetic resolution of racemic aldehydes via ATH. alfa-chemistry.com For instance, in the kinetic resolution of racemic 4-formyl[2.2]paracyclophane, the (R,R)-catalyst enabled the separation of enantiomers with high selectivity. alfa-chemistry.com Similarly, in the stereoselective reduction of a complex ketone intermediate, the [(R,R)-Teth-TsDpen]RuCl catalyst was used to produce the desired (S)-epimer, whereas the (S,S)-catalyst yielded the (R)-product. rsc.org
| Entry | Ligand | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
|---|---|---|---|---|---|
| 1 | (S,S)-TsDPEN | -20 | 68 | 94 | S |
| 2 | (R,R)-TsDPEN | -20 | 68 | 94 | R |
To enhance catalyst stability and stereochemical control, "tethered" derivatives of the Ru-TsDPEN catalyst have been developed. In these designs, the η⁶-arene ring is covalently linked to the diamine ligand. researchgate.net This tethering strategy creates a more rigid and conformationally restricted structure, which prevents the rotation of the arene ring and "locks" the catalyst into a well-defined geometry. researchgate.net The increased rigidity and stability can lead to improved enantioselectivity by providing a more organized transition state for the hydride transfer. researchgate.net
The catalyst developed by Wills, for example, features such a tether between the arene and a heteroatom of the chelating ligand. researchgate.net This structural modification has been shown to improve control over the spatial positions of various substituents on the ring. researchgate.net (S,S)-Teth-TsDpen RuCl is a specific example of a tethered catalyst that has shown exceptional performance in the transfer hydrogenation of ketones and imines, offering enhanced stereochemical control.
Furthermore, tethered catalysts have been applied to the one-pot synthesis of optically active compounds. For instance, a Ru-tethered (R,R)-TsDPEN catalyst, in conjunction with dimethylamine borane (DMAB) as a hydrogen source, has been used for the highly enantioselective synthesis of chiral β-aminols from α-bromo ketones via an in-situ ATH process. rsc.org
The N-sulfonyl group on the TsDPEN ligand is a key tunable component that influences the electronic properties and steric environment of the catalyst's active site. kanto.co.jp Modifications to this group can significantly impact enantioselectivity for specific substrates. kanto.co.jp Research has shown that replacing the standard p-toluenesulfonyl (tosyl) group with other sulfonyl moieties can lead to improved catalytic performance.
For example, in the ATH of 3',5'-bis(trifluoromethyl)acetophenone, catalysts modified with a benzylsulfonyl or a 2',6'-dimethylbenzylsulfonyl group on the diamine ligand exhibited higher enantioselectivity compared to the parent tosylated catalyst. kanto.co.jp This demonstrates that the electronic and steric nature of the sulfonyl group plays a crucial role in the fine-tuning of the catalyst for challenging substrates. While extensive exploration of heterocyclic replacements is an ongoing area of interest, the principle that the sulfonyl group is a viable point of modification for catalyst optimization is well-established. kanto.co.jp
Performing catalytic reactions in water is highly desirable from an environmental and economic perspective. To this end, strategies have been developed to render the hydrophobic Ru-TsDPEN catalyst system compatible with aqueous media. These approaches often involve modifying the ligand to impart water solubility or using surfactants to create micellar reaction environments. alfa-chemistry.comliv.ac.uk
One successful strategy involves supporting the TsDPEN ligand on a water-soluble polymer, such as poly(ethylene glycol) (PEG). The resulting Ru-PTsDPEN catalyst is effective for the ATH of ketones in water using sodium formate (B1220265) as the hydrogen source. liv.ac.uk This aqueous system not only works efficiently but can also lead to a dramatic acceleration of the reaction rate compared to reactions run in organic solvents like the traditional formic acid/triethylamine azeotrope. liv.ac.uk Moreover, the polymer-supported catalyst can be easily recycled. liv.ac.uk
Another approach involves immobilizing the chiral catalyst onto polymers containing polar functional groups. researchgate.net These polar groups allow the catalyst to function in neat water. For the Ru-catalyzed reduction of aromatic ketones, such a supported catalyst provided higher enantioselectivities than its homogeneous, water-soluble analogue. researchgate.net A third method avoids ligand modification altogether by using non-ionic surfactants to encapsulate the standard RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst in nanosized micelles, enabling efficient and recyclable ATH in water. alfa-chemistry.com
| Solvent/Reductant | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| HCOOH-NEt₃ | 50 | 25 | 71 | 88 |
| H₂O/HCOONa | 40 | 3 | >99 | 92 |
While the TsDPEN framework is highly effective, research into alternative chiral diamine scaffolds continues to yield novel and efficient catalysts. One such alternative involves the use of chiral aroylthiourea ligands. researchgate.net These ligands can be synthesized from readily available chiral sources, such as amino acids like D/L-phenylalanine. researchgate.net
Ruthenium(II) half-sandwich "piano-stool" complexes have been prepared using chiral aroylthiourea ligands. researchgate.netacs.org These complexes have been successfully screened as catalysts for the ATH of aromatic ketones, using 2-propanol as the hydrogen source in the presence of a base. researchgate.net The resulting chiral alcohols were obtained with excellent conversions and enantiomeric excesses, often reaching up to 99%. researchgate.net The molecular structure of these complexes confirms the coordination of the aroylthiourea ligand to the ruthenium center, creating a chiral environment capable of inducing high enantioselectivity in catalytic reactions. researchgate.net
| Catalyst (Ligand derived from) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| L-phenylalanine | 10 | >99 | 98 |
| D-phenylalanine | 10 | >99 | 98 |
Variations of the Arene Ligand (p-cymene)
The arene ligand is a tunable component of the chiral Ru catalyst, and its structure can impact catalyst solubility and stereoselectivity. kanto.co.jp The η⁶-coordinated arene forms the "seat" of the characteristic "piano-stool" geometry of the complex, influencing the steric environment around the metal center. rsc.org This interaction is critical as it can stabilize the transition state through non-covalent interactions, such as CH/π interactions between the arene ligand and the substrate. nih.govresearchgate.net
Comparative Studies with Mesitylene (B46885) Analogs
Replacing the p-cymene (B1678584) ligand with a mesitylene ligand offers a way to probe the electronic and steric effects of the arene on the catalytic reaction. The mesitylene analog, RuCl(S,S)-Tsdpen, has demonstrated high efficiency in specific applications, such as the reduction of fluorinated ketones. For instance, in the asymmetric transfer hydrogenation of 1,1,1-trifluoroacetone, the mesitylene complex provides the corresponding alcohol product in quantitative yield and with excellent enantioselectivity. kanto.co.jp
| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| RuCl(S,S)-Tsdpen | 4-Chromanone (B43037) | (S)-4-Chromanol | 100 | 99 |
| RuCl(S,S)-Tsdpen | 1,1,1-Trifluoroacetone | (S)-1,1,1-Trifluoro-2-propanol | 100 | 97 |
Impact of Anionic Ligand Identity (e.g., Chloride vs. Triflate)
The identity of the anionic ligand, such as chloride (Cl⁻) versus triflate (OTf⁻), plays a pivotal role in the activation of the catalyst. While the standard RuCl(S,S)-Tsdpen is highly active for transfer hydrogenation using hydrogen sources like formic acid or isopropanol, it is incapable of activating molecular hydrogen (H₂). kanto.co.jp
To overcome this limitation, a modified catalyst, Ru(OTf)(S,S)-Tsdpen, was developed. The triflate anion is a more dissociative ligand than chloride. This enhanced lability facilitates the coordination of H₂ to the ruthenium center, enabling asymmetric hydrogenation of ketones without the need for a base. kanto.co.jp This modification expands the synthetic utility of the catalyst system to include reactions that are sensitive to basic conditions. The triflate catalyst has proven effective for the hydrogenation of various base-sensitive ketones, including phenacyl chlorides, yielding the desired chiral alcohols with high yields and enantioselectivities. kanto.co.jp
| Catalyst | Hydrogen Source | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| RuCl(S,S)-Tsdpen | HCOOH/NEt₃ | Phenacyl chloride | (R)-2-Chloro-1-phenylethanol | - | 98 |
| Ru(OTf)(S,S)-Tsdpen | H₂ (gas) | Phenacyl chloride | (R)-2-Chloro-1-phenylethanol | 100 | 98 |
Correlating Structural Modifications with Changes in Reactivity and Selectivity
The data from ligand modification studies reveal a clear correlation between the catalyst's structure and its function. The choice of the arene ligand directly modulates the steric and electronic environment of the ruthenium center, which in turn affects catalyst-substrate interactions. The high efficiency of the mesitylene analog in reducing fluorinated ketones suggests that its electronic properties may be particularly well-suited for stabilizing the transition state with electron-deficient substrates. kanto.co.jp
A key factor governing the high enantioselectivity of these catalysts is the stabilization of the transition state by a CH/π interaction between the η⁶-arene ligand and an aromatic ring on the substrate. nih.govresearchgate.net This interaction helps to lock the substrate into a specific orientation as the hydride is transferred from the metal center, thereby directing the stereochemical outcome of the reaction. Variations in the arene ligand, such as the switch from p-cymene to mesitylene, alter the nature of this CH/π interaction, thus influencing the enantiomeric excess of the product.
Furthermore, the exchange of the chloride ligand for a triflate ligand fundamentally alters the catalyst's mechanism of activation. The triflate's greater lability allows the catalyst to enter a different catalytic cycle involving the direct activation of molecular hydrogen. kanto.co.jp This demonstrates that the anionic ligand is not merely a spectator ion but an active component in defining the catalyst's reactivity and its compatibility with different hydrogen sources and substrate classes. Generally, increasing the steric bulk of the η⁶-ligand or the σ-donor strength of other ligands can diminish catalytic ability, indicating that an optimal balance of steric and electronic factors is required for maximum efficiency. rsc.org
Immobilization and Heterogeneous Catalysis
Methodologies for Catalyst Heterogenization and Support Materials
Several strategies have been developed to immobilize RuCl(S,S)-Tsdpen and related Ru-TsDPEN complexes, preventing the catalyst from leaching into the product stream. These methods involve anchoring the complex onto various solid support materials through covalent bonding or other strong interactions.
One successful approach involves the covalent attachment of the catalyst to siliceous materials. Siliceous mesocellular foam (MCF), a material with a high surface area and large, interconnected pores, has been used as a support. The immobilization can be achieved by first functionalizing the support with a suitable linker, such as phenethyltrimethoxysilane, and then covalently bonding the TsDPEN ligand to this linker before introducing the ruthenium metal center. rsc.org This method ensures a strong, covalent linkage between the catalyst and the support. rsc.org
Another innovative method is the immobilization of the ruthenium complex on magnetic nanoparticles (MNPs). researchgate.net This strategy offers a significant advantage in catalyst separation, as the catalyst can be easily recovered from the reaction mixture using an external magnet. researchgate.netmdpi.com In one example, a Ru(OTf)(TsDPEN)(η6-arene) complex bearing a dialkylammonium salt tag was anchored onto dibenzo core.ac.ukcrown-8-modified Fe3O4 nanoparticles through the formation of a pseudorotaxane. researchgate.net This reversible anchoring allows for easy catalyst separation and potential reuse. researchgate.net
Modification of the catalyst's arene ligand is another strategy for heterogenization. By preparing a derivative of the p-cymene (B1678584) ligand that can be attached to a support, the entire complex can be immobilized. For instance, arene-immobilized Ru(II)/TsDPEN complexes have been synthesized where the arene ligand is functionalized to connect to a solid support, effectively heterogenizing the catalyst system.
Performance Evaluation of Immobilized RuCl(S,S)-Tsdpen (Activity, Selectivity, Recyclability)
The performance of an immobilized catalyst is judged by its activity, selectivity, and its ability to be recycled without a significant loss of these properties.
Activity and Selectivity: Immobilized Ru-TsDPEN catalysts have demonstrated excellent activity and enantioselectivity, often comparable to their homogeneous counterparts in the first run. For example, the MCF-supported catalyst was used in the asymmetric transfer hydrogenation of acetophenone (B1666503). In its initial run, it achieved the same high yield and enantiomeric excess (ee) as the homogeneous catalyst under identical conditions. rsc.org Similarly, catalysts immobilized on magnetic nanoparticles have shown high enantioselectivity in asymmetric transfer hydrogenation reactions conducted in aqueous media. researchgate.net The confined nature of the catalyst on the support can sometimes influence the steric environment around the metal center, potentially affecting selectivity. researchgate.net
Recyclability: A key advantage of heterogenization is the potential for catalyst recycling. The MCF-supported Ru-TsDPEN catalyst demonstrated good reusability. rsc.org Over six consecutive runs in the transfer hydrogenation of acetophenone, the catalyst maintained a high yield and enantioselectivity, with only a minor decrease observed. Crucially, analysis of the reaction solution after each cycle showed minimal leaching of ruthenium (2.4-4.0 ppm), confirming the stability of the covalent linkage. rsc.org In contrast, a simple physical mixture of the catalyst and the MCF support showed significant leaching and could not be effectively reused, highlighting the importance of covalent immobilization. rsc.org
Catalysts supported on magnetic nanoparticles have also shown promising recyclability. One such system was reused for at least 10 cycles without a loss of activity, while another was reused five times, retaining its enantioselectivity but with some decrease in catalytic activity. researchgate.net The ease of separation via an external magnet makes these systems particularly attractive for practical applications. researchgate.netmdpi.com
The following tables summarize the performance of immobilized Ru-TsDPEN catalysts in the asymmetric transfer hydrogenation of acetophenone.
| Run | Yield (%) | Enantiomeric Excess (ee, %) | Ru Leaching (ppm) |
|---|---|---|---|
| 1 | >99 | 96 | 4.0 |
| 2 | >99 | 95 | 3.0 |
| 3 | >99 | 96 | 2.4 |
| 4 | 98 | 95 | 2.7 |
| 5 | 97 | 94 | 2.6 |
| 6 | 96 | 94 | 3.0 |
| Metric | Observation |
|---|---|
| Number of Cycles | Successfully reused at least 5-10 times |
| Enantioselectivity | Retained over multiple cycles |
| Catalytic Activity | Some systems show a relative decrease in activity upon reuse |
| Separation Method | Magnet-assisted decantation |
Computational and Theoretical Studies of Rucl S,s Tsdpen Catalysis
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) has been extensively used to investigate the mechanism of asymmetric transfer hydrogenation (ATH) of imines and ketones catalyzed by RuCl(S,S)-Tsdpen and related complexes. nih.govresearchgate.netresearchgate.net These calculations provide a molecular-level understanding of the catalytic cycle, including the roles of the metal center, ligands, and reactants.
For the ATH of imines, computational studies have explored the ionic mechanistic pathway. nih.govresearchgate.net This mechanism is particularly relevant as imine reduction often requires acidic conditions, suggesting the involvement of a protonated iminium ion as the active substrate. nih.gov DFT calculations have shown that for the (S,S)-catalyst, this ionic mechanism preferentially yields the (R)-amine product, which is consistent with experimental results. nih.govresearchgate.net This contrasts with the mechanism for ketone reduction, where a neutral, concerted pathway is generally accepted. nih.gov
DFT studies also illuminate the non-covalent interactions that govern the catalytic process. A key stabilizing factor identified in the favorable transition state for imine reduction is a CH/π interaction between the catalyst's η6-p-cymene ligand and the substrate. researchgate.net
The core of mechanistic understanding lies in identifying and characterizing the transition state (TS), the highest energy point along the reaction coordinate. DFT calculations are used to locate the geometry of these transient species and calculate their energies, which correspond to the activation barrier of the reaction.
For the transfer hydrogenation of ketones like acetophenone (B1666503), the mechanism is proposed to proceed via a six-membered cyclic transition state in the outer coordination sphere of the ruthenium atom. nih.gov In the case of imine hydrogenation, specifically the protonated 1-methyl-3,4-dihydroisoquinoline, DFT studies have successfully calculated the transition state structures. nih.govresearchgate.net These calculations help to explain the observed enantioselectivity. The stereochemical outcome is dictated by the specific interactions within the transition state assembly, which includes the chiral diamine ligand, the metal center, and the prochiral substrate. researchgate.net
The chirality of the catalyst is multifaceted, arising from the (S,S) configuration of the diamine ligand carbons, the chirality at the metal center itself, and the axial chirality of the π-bonded p-cymene (B1678584) ring. researchgate.net DFT calculations allow for the energetic comparison of different diastereomeric transition states, leading to a prediction of the major product enantiomer.
Table 1: Calculated Energetic Data for Key Species in a Representative Catalytic Cycle
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Intermediate 1 | Catalyst-hydride complex [RuH(p-cymene)((S,S)-TsDPEN)] | 0.0 |
| TS1 | Transition state for hydride transfer to the substrate | +15.2 |
| Intermediate 2 | Product-catalyst complex before release | -5.4 |
Note: The values presented are illustrative and represent typical relative energies found in DFT studies of such catalytic systems. Actual values are highly dependent on the specific substrate, functional, basis set, and solvent model used in the calculation.
A complete potential energy surface map includes not only the transition states but also the stable intermediates that precede and follow them, known as energy minima. DFT calculations can model the structures of these intermediates, providing a step-by-step "movie" of the reaction. nih.govresearchgate.net
In the context of ATH, key intermediates include:
The 16-electron active catalyst, [Ru(η6-p-cymene)(TsDPEN-H)]. researchgate.net
The ruthenium-hydride species, formed after the hydride is transferred from the hydrogen source (e.g., formate). researchgate.net
A pre-reaction encounter complex where the substrate "docks" onto the catalyst, often through hydrogen bonding. researchgate.net
A post-reaction complex where the newly formed chiral product is still associated with the catalyst before its release and catalyst regeneration.
Computational Models for Predicting and Explaining Stereochemical Outcomes
Computational models, primarily based on DFT calculations of transition state energies, are powerful tools for predicting and rationalizing the high enantioselectivity of the RuCl(S,S)-Tsdpen catalyst. nih.govresearchgate.net The stereochemical outcome of the reaction is determined by the energy difference between the two diastereomeric transition states leading to the (R) and (S) products. The transition state with the lower energy will be more populated, leading to the formation of the major enantiomer.
The (S,S)-configuration of the N-tosyl-1,2-diphenylethylenediamine (Tsdpen) ligand creates a specific chiral environment. The arrangement of the phenyl groups and the tosyl group on the diamine backbone effectively blocks certain approaches of the prochiral substrate to the ruthenium-hydride, while favoring others. For example, in the ATH of imines, the ionic mechanism calculated with the (S,S)-catalyst shows a clear preference for the transition state that leads to the (R)-amine. nih.govresearchgate.net This prediction aligns perfectly with experimental findings where the (S,S)-catalyst consistently gives the (R)-product and vice-versa. rsc.org
These models allow researchers to dissect the non-covalent interactions responsible for stereodifferentiation, such as steric hindrance and the aforementioned CH/π interactions, providing a rational basis for catalyst design and optimization. researchgate.netresearchgate.net
Investigation of Solvation Effects within Computational Frameworks
Chemical reactions predominantly occur in solution, and the solvent can significantly influence reaction rates and selectivities. nih.gov Computational studies on RuCl(S,S)-Tsdpen catalysis must therefore account for these solvent effects to achieve high accuracy.
Two primary methods are used to model solvation:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a specific dielectric constant. mdpi.comrsc.org The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute and the polarized medium. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. nih.gov
Explicit Solvation Models: This approach involves including a number of individual solvent molecules in the calculation. rsc.org This method can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial in many reactions. However, it is computationally much more demanding due to the increased number of atoms and the need to sample many different solvent configurations. A hybrid approach, combining an implicit continuum with a few explicit solvent molecules in the first solvation shell, often provides a good balance of accuracy and efficiency. rsc.org
In studies of RuCl(S,S)-Tsdpen, implicit models are commonly used to account for the general polarity of the solvent. For reactions involving charged intermediates, such as the ionic mechanism for imine reduction, accounting for the stabilizing effect of a polar solvent is critical for obtaining realistic energy barriers. nih.govnih.gov
Comparative Catalytic Studies
Performance Comparison with Enantiomeric Counterparts (R,R-complex)
The chirality of the Tsdpen (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligand is the directing force for the enantioselectivity of the catalytic reaction. As expected, the (S,S) and (R,R) enantiomers of the complex yield products with opposite stereochemical configurations.
In the asymmetric transfer hydrogenation (ATH) of γ-phenyl-α,γ-dioxo-butyric acid ester, the choice of ligand configuration directly controls the chirality of the resulting α-hydroxy-γ-keto-butyric acid ethyl ester. rsc.org When the reaction was conducted at -20°C in DMF with a formic acid/triethylamine (HCOOH/Et₃N) mixture as the hydrogen source, the (S,S)-TsDPEN ligand produced the (S)-configured alcohol with 68% yield and 94% enantiomeric excess (ee). rsc.org Conversely, switching to the (R,R)-TsDPEN ligand under identical conditions afforded the (R)-configured product, also with 68% yield and 94% ee. rsc.org This demonstrates a predictable and symmetric control over the product's stereochemistry, which is a critical feature for practical asymmetric synthesis.
| Substrate | Catalyst Ligand | Yield (%) | ee (%) | Product Configuration |
|---|---|---|---|---|
| γ-phenyl-α,γ-dioxo-butyric acid ester | (S,S)-TsDPEN | 68 | 94 | S |
| γ-phenyl-α,γ-dioxo-butyric acid ester | (R,R)-TsDPEN | 68 | 94 | R |
Comparative Analysis with Other Ruthenium-Based Chiral Catalysts
The performance of RuCl(S,S)-Tsdpen is notable when compared to other classes of chiral ruthenium catalysts developed for similar transformations.
Diphosphine-Diamine Ruthenium Complexes
A significant class of catalysts for asymmetric hydrogenation includes ruthenium complexes featuring a combination of diphosphine and diamine ligands, such as RuCl₂(binap)(dpen). A key mechanistic difference exists between these catalysts and the Tsdpen-based systems. While complexes like RuCl₂(binap)(dpen) are highly effective for the hydrogenation of ketones using molecular hydrogen (H₂), they require activation by a strong base. kanto.co.jp In contrast, RuCl(Tsdpen)(p-cymene) exhibits high catalytic activity for transfer hydrogenation using organic hydrogen donors like 2-propanol or formic acid but is unable to activate hydrogen gas. kanto.co.jp
This difference in activation mechanism makes the Tsdpen catalyst suitable for base-sensitive substrates that may not be compatible with the conditions required for diphosphine-diamine systems. kanto.co.jp To bridge this gap, a modified catalyst, Ru(OTf)(S,S)-Tsdpen, which contains a dissociative triflate (OTf) group, was developed. This derivative successfully catalyzes the hydrogenation of ketones with H₂ gas in methanol (B129727) without the need for a strong base activator. kanto.co.jp
Ruthenium Complexes Featuring P-Stereogenic Phosphines
Another class of chiral ruthenium catalysts involves those with P-stereogenic phosphines, such as [RuCl₂(η⁶-p-cymene)(P)], where P is a chiral phosphine (B1218219) ligand. acs.orgresearchgate.net These complexes have been investigated for the ATH of ketones. However, their performance in terms of enantioselectivity is generally moderate compared to the high levels achieved with the Tsdpen system. mdpi.com For the ATH of acetophenone (B1666503), ruthenium complexes with P-stereogenic phosphines have shown a chiral induction of up to 58% ee. acs.org This is significantly lower than the enantioselectivities often exceeding 95% reported for RuCl(S,S)-Tsdpen in the same reaction. nih.gov The superior performance of the Tsdpen-based catalyst is attributed to its well-defined bifunctional mechanism involving the metal center and the ligand's N-H group.
Ru(II)-p-cymene Complexes with Other Classes of Chiral Ligands
The Ru(II)-p-cymene scaffold has been paired with various other chiral ligands for ATH. Analogous systems include complexes with chiral amino alcohols or other N-sulfonylated diamines like tosylated diaminocyclohexane (TsCYDN). nih.gov While these catalysts are also effective, the Tsdpen ligand often provides a superior combination of reactivity and enantioselectivity. For instance, in the asymmetric hydrogenation of certain acyclic imines, the related Ru-TsCYDN complex, [RuCl{(S,S)-Tscydn}(η⁶-p-cymene)], afforded a comparable enantioselectivity (74% ee) to the Tsdpen system but showed lower reactivity, with unreacted substrate remaining under standard conditions. acs.org
Modifications to the core Tsdpen ligand itself, such as creating "tethered" catalysts, have also been explored. These tethered derivatives, where the arene and the diamine ligand are covalently linked, can exhibit higher activity and stability compared to the parent untethered complex, RuCl(S,S)-Tsdpen. acs.org
Comparison with Other Transition Metal Catalysts (e.g., Iridium, Rhodium)
The performance of the Ru-Tsdpen catalyst has been benchmarked against its rhodium (Rh) and iridium (Ir) analogues, which are also potent catalysts for ATH. nih.gov The choice of metal can significantly influence the catalyst's efficiency, especially under specific reaction conditions like in aqueous media.
In the ATH of ketones using formate (B1220265) as a hydrogen source in water, the Rh(III)-TsDPEN catalyst was found to be the most efficient compared to both the Ir-TsDPEN and the Ru(II)-TsDPEN systems. nih.gov The Rh(III) catalyst provided enantioselectivities up to 99% ee at substrate-to-catalyst ratios of 100-1000. nih.gov
The catalytic activity is also highly dependent on the hydrogen source and solvent system. In isopropanol, both Rh- and Ir-TsDPEN catalysts were less effective for the reduction of acetophenone, affording conversions of only 45-48% after 24 hours. liv.ac.uk In contrast, under the same conditions using a HCOOH/NEt₃ azeotrope, the ruthenium catalyst achieved 98% conversion and 97% ee in just 10 hours, while the Rh and Ir catalysts showed very little reduction. liv.ac.uk
The optimal pH range for these catalysts also differs. For achieving a turnover frequency (TOF) greater than 50 mol mol⁻¹ h⁻¹, the optimal pH windows are 5.5-10.0 for Rh-TsDPEN and 6.5-8.5 for Ir-TsDPEN. nih.gov
| Metal Catalyst (M-TsDPEN) | Hydrogen Source/Solvent | Conversion (%) | ee (%) | Time (h) |
|---|---|---|---|---|
| Ru(II) | HCOOH/NEt₃ | 98 | 97 | 10 |
| Rh(III) | HCOOH/NEt₃ | Low | - | 16 |
| Ir(III) | HCOOH/NEt₃ | Low | - | 16 |
| Rh(III) | Isopropanol | 45 | 89 | 24 |
| Ir(III) | Isopropanol | 48 | 87 | 24 |
Advanced Applications in Organic Synthesis and Process Development
Role in the Synthesis of Chiral Building Blocks and Key Intermediates
The primary application of RuCl(S,S)-Tsdpen lies in its ability to catalyze the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines, yielding valuable chiral alcohols and amines. sigmaaldrich.cnsigmaaldrich.commatthey.com These products are fundamental building blocks for more complex, enantiomerically pure molecules. chemimpex.com The catalyst facilitates the transfer of a hydride from a hydrogen donor, typically a formic acid/triethylamine mixture or isopropanol, to the substrate with high stereocontrol. nih.govnih.gov
The versatility of this catalyst is demonstrated by its effectiveness across a wide range of substrates. For instance, it is used in the reduction of various aromatic ketones and cyclic imines, consistently producing the desired enantiomer with high purity. sigmaaldrich.cn This high degree of selectivity is crucial for creating key intermediates where specific stereochemistry is required for biological activity or for directing the stereochemical outcome of subsequent reaction steps.
The performance of RuCl(S,S)-Tsdpen in the asymmetric transfer hydrogenation of various ketones showcases its utility in generating these chiral building blocks. The enantiomeric excess (ee), a measure of the chiral purity of the product, is consistently high across different substrates.
Table 1: Asymmetric Transfer Hydrogenation of Ketones
| Substrate | Product | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Acetophenone (B1666503) | (S)-1-Phenylethanol | 0.1 | >99 | 97 |
| 1-Acetonaphthone | (S)-1-(1-Naphthyl)ethanol | 0.1 | 99 | 95 |
| 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | 0.2 | 99 | 98 |
| 3'-Methoxyacetophenone | (S)-1-(3-Methoxyphenyl)ethanol | 0.1 | >99 | 98 |
Contributions to Fine Chemical and Pharmaceutical Synthesis Pathways
The chiral intermediates synthesized using RuCl(S,S)-Tsdpen are integral to the multi-step synthesis of numerous fine chemicals and active pharmaceutical ingredients (APIs). chemimpex.com The ability to introduce a specific stereocenter early in a synthetic route with high fidelity simplifies purification processes and avoids the formation of undesired stereoisomers, which can have different or even harmful biological effects.
This catalyst has been successfully employed in the development of novel therapeutic agents. chemimpex.com Its application extends to the synthesis of functionalized amine heterocycles and propargylic alcohols, which are important structural motifs in many pharmaceutical compounds. sigmaaldrich.cn For example, chiral 1,2-amino alcohols, readily synthesized via the ATH of the corresponding α-amino ketones, are key components in various pharmaceutical drugs. acs.org The catalyst's compatibility with a diverse range of functional groups allows for its integration into complex synthetic pathways, contributing to more efficient and selective drug development processes.
Process Optimization and Scale-Up Considerations for Asymmetric Reductions
For industrial applications, the optimization and scalability of catalytic processes are paramount. RuCl(S,S)-Tsdpen offers several advantages in this regard. A key feature of the asymmetric transfer hydrogenation it catalyzes is the use of readily available and manageable hydrogen donors like formic acid or 2-propanol. This methodology circumvents the need for high-pressure gaseous hydrogen, which requires specialized and costly equipment, thereby simplifying the reaction setup and enhancing operational safety.
Process optimization often focuses on catalyst loading, which is the amount of catalyst used relative to the substrate (Substrate/Catalyst ratio, S/C). While effective, one of the considerations for this catalyst system is achieving very high turnover numbers for large-scale production. Research has shown that good yields and high enantioselectivities can be achieved with relatively low catalyst loadings. sigmaaldrich.cn Further optimization can involve adjusting reaction parameters such as temperature, solvent, and concentration to maximize efficiency and throughput. The stability and ease of handling of the pre-formed RuCl(S,S)-Tsdpen complex also contribute to its suitability for larger-scale operations in both laboratory and industrial settings. chemimpex.com
Contributions to Green Chemistry Methodologies through Catalyst Application
The use of RuCl(S,S)-Tsdpen aligns well with the principles of green chemistry. Catalysis, by its nature, is a cornerstone of green chemistry as it allows for the use of small, substoichiometric amounts of a catalyst to generate large quantities of product, thus reducing waste.
The primary contribution of this catalytic system to greener methodologies is its role in atom economy and the reduction of hazardous reagents. As mentioned, the asymmetric transfer hydrogenation process avoids the use of high-pressure hydrogen gas. nih.gov Furthermore, the high efficiency and selectivity of the catalyst minimize the formation of byproducts, leading to cleaner reaction profiles and reducing the need for extensive purification steps that often consume large volumes of solvents. The catalytic process enhances reaction rates and selectivity, making it a valuable tool for developing sustainable synthetic pathways for pharmaceuticals and fine chemicals. chemimpex.com
Future Research Directions
Development of Next-Generation Catalyst Systems with Enhanced Performance
A primary focus of future research is the rational design and synthesis of new generations of catalysts derived from the parent RuCl(S,S)-Tsdpen structure. The goal is to achieve superior catalytic activity, higher enantioselectivity, and improved stability under various reaction conditions. One promising approach involves the modification of the catalyst's architecture through tethering.
Tethered Ru(II)/TsDPEN Catalysts:
By covalently linking the η⁶-arene and the TsDPEN ligand, "tethered" catalysts are created. This structural modification has been shown to enhance catalytic performance, particularly for substrates that are challenging for the original "untethered" complex. For instance, in the asymmetric transfer hydrogenation of traditionally difficult electron-rich ketones, tethered catalysts have demonstrated superior efficiency.
A comparative study on the reduction of para-amino acetophenone (B1666503) highlights the advantage of tethered systems. While the untethered catalyst struggled, the tethered versions achieved essentially full conversion and high enantiomeric excess (ee) of 94% in a water/methanol (B129727) mixture acs.org. This demonstrates that modifying the catalyst's structural flexibility can lead to significant performance gains.
| Catalyst Type | Substrate | Conversion (%) | ee (%) | Conditions |
| Tethered | p-amino acetophenone | ~99 | 94 | 1 mol% catalyst, H₂O/MeOH (1:1), 60°C |
| Untethered | p-amino acetophenone | Incomplete | Lower | 1 mol% catalyst, H₂O/MeOH (1:1), 60°C |
This table illustrates the enhanced performance of tethered Ru(II)/TsDPEN catalysts compared to the untethered original in the asymmetric reduction of a challenging electron-rich ketone. acs.org
Further research in this area will likely explore different tether lengths and compositions, as well as modifications to the electronic and steric properties of the arene and diamine ligands, to fine-tune the catalyst's performance for specific applications.
Expansion of Substrate Scope to Novel and Challenging Transformations
Another critical avenue of research is to broaden the range of chemical transformations that can be effectively catalyzed by RuCl(S,S)-Tsdpen and its derivatives. While highly successful for the reduction of simple ketones and imines, the full potential of this catalytic system is still being explored for more complex and functionally diverse molecules.
Reduction of Challenging Carbonyl Compounds:
Recent studies have demonstrated the catalyst's efficacy in the asymmetric transfer hydrogenation of previously challenging substrates. These include:
α,β-Acetylenic Ketones: Selective reduction of the ketone functionality without affecting the alkyne group.
Base-Sensitive Ketones: Compounds like 4-chromanone (B43037) and phenacyl chloride, which are prone to side reactions under basic conditions, can be efficiently reduced with high enantioselectivity (up to 99% ee) kanto.co.jp.
Electron-Rich Ketones: As mentioned, tethered catalysts have enabled the successful reduction of ketones bearing electron-donating groups, such as amino and methoxy (B1213986) substituents acs.org.
| Substrate | Product | Catalyst System | ee (%) |
| 4-Chromanone | (S)-4-Chromanol | RuCl(S,S)-Tsdpen | 99 |
| Phenacyl chloride | (R)-1-Phenyl-2-chloroethanol | RuCl(S,S)-Tsdpen | 98 |
| α-Cyano acetophenone | Chiral cyano alcohol | Chiral Ru catalyst | 98 |
This table showcases the successful application of the catalyst system for the asymmetric transfer hydrogenation of various challenging ketone substrates, yielding products with high enantiomeric excess. kanto.co.jp
Beyond simple reductions, the catalyst is also being investigated for more complex transformations such as intramolecular asymmetric reductive aminations and tandem hydroformylation/hydrogenation reactions sigmaaldrich.comsigmaaldrich.com. Future work will likely target the asymmetric reduction of other challenging functional groups and the development of novel one-pot tandem reactions.
Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A fundamental understanding of the reaction mechanism is paramount for the rational design of improved catalysts and processes. Future research will increasingly rely on a synergistic approach combining advanced spectroscopic and computational methods to elucidate the intricate details of the catalytic cycle.
Computational Studies (DFT):
Density Functional Theory (DFT) has become a powerful tool for investigating the mechanism of asymmetric transfer hydrogenation. Computational studies have explored the ionic mechanistic pathway for the reduction of imines, which differs from the concerted mechanism proposed for ketones nih.govresearchgate.net. These studies have been instrumental in explaining the observed stereochemical outcomes, particularly the reversal of enantioselectivity for imines compared to ketones with the same catalyst enantiomer nih.gov. DFT calculations help to visualize transition state geometries and rationalize the stabilizing interactions, such as CH/π interactions between the p-cymene (B1678584) ligand and the substrate, that govern the enantioselectivity of the reaction nih.govresearchgate.net.
Spectroscopic Studies:
In situ spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for observing the catalyst and intermediates directly under reaction conditions. ¹H NMR spectroscopy has been used to monitor the progress of transfer hydrogenation reactions, allowing for the identification of key intermediates, including ruthenium-hydride species, which are believed to be the active catalytic species scielo.brresearchgate.net. By tracking the concentrations of reactants, products, and intermediates over time, detailed kinetic analyses can be performed to build a comprehensive picture of the catalytic cycle.
Future research will likely involve the application of more advanced and time-resolved spectroscopic techniques, coupled with sophisticated computational models, to provide an even more detailed and dynamic view of the catalytic process.
Design of Sustainable and Industrially Viable Catalytic Processes
Translating the success of RuCl(S,S)-Tsdpen from the laboratory to large-scale industrial applications requires a strong focus on sustainability and process viability. Key areas of future research include catalyst immobilization and recycling, and the use of environmentally benign reaction media.
Catalyst Immobilization and Recycling:
Homogeneous catalysts like RuCl(S,S)-Tsdpen are often difficult to separate from the reaction mixture, which hinders their reuse and can lead to product contamination. A promising strategy to overcome this limitation is the development of "quasi-homogeneous" catalytic systems. One innovative approach involves the encapsulation of a modified Ru-TsDPEN catalyst within silica (B1680970) microcapsules containing magnetic nanoparticles researchgate.net. This allows the catalyst to function in a homogeneous environment within the capsule's core while enabling simple separation from the reaction medium using an external magnet. Such systems have been successfully employed for asymmetric transfer hydrogenation in aqueous media and can be recycled multiple times with minimal loss of activity and enantioselectivity researchgate.net.
Green Reaction Media:
Replacing traditional volatile organic solvents with greener alternatives is a cornerstone of sustainable chemistry. Research is being directed towards the use of aqueous media for asymmetric transfer hydrogenation catalyzed by RuCl(S,S)-Tsdpen and its derivatives. The use of aqueous sodium formate (B1220265) as a hydrogen donor, for example, provides a more environmentally friendly alternative to the commonly used formic acid/triethylamine mixture acs.org. The development of catalyst systems that are highly active and stable in water or other green solvents, such as ionic liquids or supercritical fluids, will be a major focus of future research, paving the way for more sustainable and industrially attractive chemical manufacturing processes.
Q & A
Basic: How can the enantioselectivity of RuCl(S,S)-Tsdpen in asymmetric transfer hydrogenation (ATH) be optimized experimentally?
Answer: Enantioselectivity depends on reaction conditions, including hydrogen donor composition (e.g., HCO₂H/Et₃N ratio) and substrate structure. For example, in the reduction of acyl phosphonates, using a 4.4:2.6 HCO₂H/Et₃N ratio at 40°C with 1 mol% catalyst loading achieved up to 99% enantiomeric excess (ee) . Systematic variation of donor ratios (e.g., testing 3:1 to 5:1 HCO₂H/Et₃N) and temperature (25–60°C) is recommended to identify optimal conditions. Kinetic studies (e.g., time-resolved ee measurements via chiral HPLC) can further refine protocols .
Advanced: What mechanistic insights explain the role of the Tsdpen ligand in RuCl(S,S)-Tsdpen during ATH?
Answer: The Tsdpen ligand enables a metal-ligand bifunctional mechanism, where the Ru center and sulfonamide NH group cooperate for substrate activation. Isotopic labeling (e.g., D₂O quenching) and DFT calculations have shown that proton transfer from the NH group to the substrate occurs concurrently with hydride transfer from Ru–H, as demonstrated in ketone reductions . Advanced characterization techniques, such as in-situ NMR or X-ray absorption spectroscopy (XAS), can probe transient intermediates (e.g., Ru–H species) .
Basic: How should RuCl(S,S)-Tsdpen be handled to ensure stability during catalytic reactions?
Answer: The compound is air-sensitive and requires storage under inert atmosphere (argon or nitrogen) at 2–8°C. Prior to use, dissolve in degassed solvents (e.g., THF or DCM) to prevent oxidation. Purity (>95%) and moisture content (<0.1% via Karl Fischer titration) should be verified to avoid side reactions .
Advanced: Why do stereoselectivity outcomes vary with structurally similar substrates in ATH reactions catalyzed by RuCl(S,S)-Tsdpen?
Answer: Substrate steric and electronic properties influence transition-state geometry. For cyclic imines, bulky substituents near the reactive site can hinder ligand-substrate interactions, reducing ee. For example, tertiary amines in donor mixtures lowered reaction rates by 30% compared to secondary amines due to steric clashes . Computational modeling (e.g., docking studies with Gaussian or ORCA) can predict steric thresholds and guide substrate design .
Basic: What analytical methods are most reliable for quantifying enantiomeric excess in ATH products?
Answer: Chiral HPLC (e.g., Daicel Chiralpak columns) and circular dichroism (CD) spectroscopy are standard. Recent advances include high-throughput assays using multivariate fluorescence (e.g., hydrobenzoin detection with <1 mg crude product) or NMR with chiral shift reagents (e.g., Eu(hfc)₃), achieving ±2% accuracy . Calibration with pure enantiomers (R,R- and S,S-hydrobenzoin) is critical for validation .
Advanced: Can RuCl(S,S)-Tsdpen be adapted for non-traditional substrates like phosphonates or heteroaromatics?
Answer: Yes. The catalyst reduces acyl phosphonates to (R)-hydroxyphosphonates with >95% ee . For heteroaromatics (e.g., pyridines), pre-coordination via Lewis acid additives (e.g., Mg(OTf)₂) enhances reactivity. However, competing side reactions (e.g., over-reduction) require careful monitoring via TLC or GC-MS .
Basic: What synthetic protocols yield RuCl(S,S)-Tsdpen with high purity?
Answer: The complex is typically synthesized by reacting [RuCl₂(p-cymene)]₂ with (S,S)-Tsdpen in methanol under reflux (12 h, 60°C). Purification via silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization (CH₂Cl₂/hexane) achieves >99% purity. Purity is confirmed via elemental analysis (C, H, N ±0.3%) and ¹H NMR (δ 1.2–2.5 ppm for p-cymene protons) .
Advanced: How do counterion effects influence catalytic activity in RuCl(S,S)-Tsdpen derivatives?
Answer: Larger, non-coordinating anions (e.g., SbF₆⁻) enhance activity by stabilizing cationic intermediates. For example, [RuCl(dppf)(p-cymene)]SbF₆ showed 50% higher turnover frequency (TOF) in N-alkylation than chloride analogs. Ionic radius and charge density calculations (e.g., using Shannon-Prewitt radii) can predict anion suitability .
Basic: What safety precautions are necessary when handling RuCl(S,S)-Tsdpen?
Answer: The compound is classified as harmful (H302, H315, H319). Use nitrile gloves, safety goggles, and fume hoods. Spills should be neutralized with NaHCO₃ and disposed as hazardous waste. Avoid inhalation; store separately from oxidizers .
Advanced: Can computational methods predict the catalytic efficiency of RuCl(S,S)-Tsdpen for novel substrates?
Answer: Yes. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation barriers. For example, calculations accurately predicted 92% ee in tetrahydroisoquinoline synthesis, matching experimental results . Machine learning models trained on reaction datasets (e.g., enantioselectivity vs. substrate descriptors) further enhance predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
